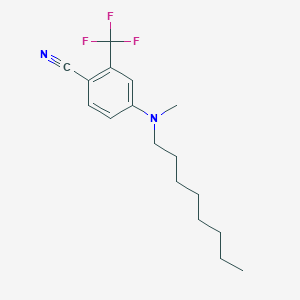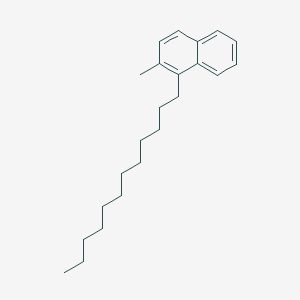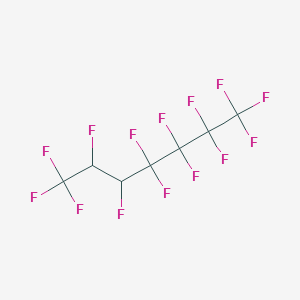
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane is a perfluorinated compound characterized by the presence of fourteen fluorine atoms attached to a heptane backbone. This compound is known for its high thermal and chemical stability, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as:
- Pre-treatment of heptane to remove impurities.
- Controlled fluorination in a reactor with a catalyst.
- Purification of the product through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include the use of solvents like dimethyl sulfoxide or acetonitrile and elevated temperatures to facilitate the substitution process.
Major Products: The major products of substitution reactions include partially fluorinated heptanes or heptane derivatives with functional groups introduced at specific positions.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its inertness and ability to dissolve a wide range of substances.
Biology: Employed in studies involving fluorinated compounds to understand their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface tension and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and resistance to chemical reactions. It can interact with other molecules through van der Waals forces and dipole-dipole interactions, influencing the behavior of the systems it is part of.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal and chemical stability, making it more suitable for applications requiring extreme conditions. Its specific structure also allows for unique interactions with other molecules, providing distinct advantages in various scientific and industrial applications.
Properties
CAS No. |
142347-10-2 |
|---|---|
Molecular Formula |
C4F9(CFH)2CF3 C7H2F14 |
Molecular Weight |
352.07 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,6,7,7,7-tetradecafluoroheptane |
InChI |
InChI=1S/C7H2F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21/h1-2H |
InChI Key |
KREMWAXNKLXVED-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


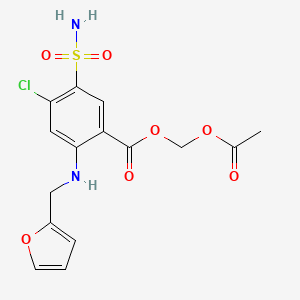
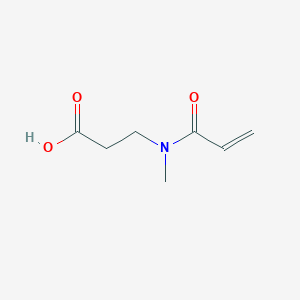
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)
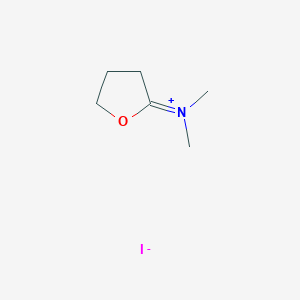
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
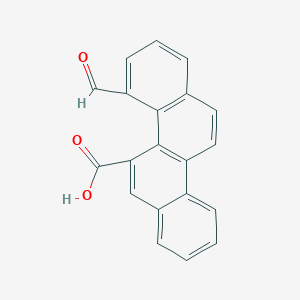
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)


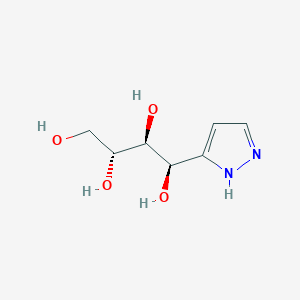
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
